Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
propan-2-yl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-6-11-29-22-24-19-18(20(26)25-22)17(15-9-7-13(4)8-10-15)16(14(5)23-19)21(27)28-12(2)3/h7-10,12,17H,6,11H2,1-5H3,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNNVWPZKUHWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the isopropyl, methyl, oxo, propylthio, and p-tolyl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, thiols, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 7-methyl-4-oxo-2-(methylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 7-methyl-4-oxo-2-(ethylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.
Biological Activity
Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex pyrido[2,3-d]pyrimidine structure, which includes various functional groups that contribute to its biological activity. The presence of the isopropyl group and the propylthio moiety are particularly noteworthy as they may influence the compound's pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. While specific synthetic pathways for this exact compound are not widely documented, similar pyrido[2,3-d]pyrimidine derivatives have been synthesized using techniques such as:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Forming the pyrimidine ring through cyclization reactions involving amino and carbonyl groups.
Cytotoxicity
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:
- In vitro Studies : A study reported that certain derivatives demonstrated significant cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells. The most potent derivative showed an EC(50) value of 0.06-0.08 µM against all tested cell lines while exhibiting selective inhibition towards cancer cells compared to normal fibroblasts .
The mechanism by which these compounds exert their cytotoxic effects may involve:
- Inhibition of DNA Synthesis : By mimicking nucleosides, they can interfere with DNA replication in rapidly dividing cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
A notable case study evaluated a series of pyrido[2,3-d]pyrimidine nucleosides for their anticancer properties. Among these, one derivative demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing therapeutics with fewer side effects.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly enhance biological activity. For instance:
| Compound Variant | EC(50) (µM) | Selectivity Index |
|---|---|---|
| 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | 0.06 | High |
| 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | 0.73 | Moderate |
This table illustrates how slight structural changes can lead to significant differences in potency and selectivity.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (e.g., reflux vs. room temperature), and catalyst systems (e.g., triazine coupling agents for carboxylate ester formation). For example, using 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in anhydrous DMF can enhance coupling efficiency for ester derivatives, as demonstrated in analogous pyrimidine syntheses with yields exceeding 90% . Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for purification. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. What characterization techniques are essential for confirming the compound’s structural identity?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is indispensable for confirming substituent positions and stereochemistry. Key diagnostic signals include the propylthio group (δ ~2.5–3.0 ppm for SCH₂ in ¹H NMR) and the isopropyl ester (δ ~1.2–1.4 ppm for CH₃ groups). IR spectroscopy validates carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Compare spectral data with structurally related pyrimidines, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives, to resolve ambiguities .
Q. How can researchers assess solubility and stability for in vitro biological assays?
- Methodological Answer : Solubility screening should include polar (DMSO, water) and nonpolar (ethanol, acetonitrile) solvents. For stability, conduct accelerated degradation studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25°C vs. 37°C). Use HPLC to quantify degradation products over 24–72 hours. Analogous dihydropyrimidines show improved solubility in DMSO (>10 mg/mL), making it a preferred solvent for cell-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives (e.g., modifying the propylthio or p-tolyl groups) be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For sulfur-containing analogs (e.g., propylthio), employ nucleophilic substitution under controlled basic conditions (e.g., K₂CO₃ in DMF) to favor thioether formation over competing pathways. Computational modeling (DFT calculations) can predict reactivity at specific positions, as demonstrated in methylsulfonyl-pyrimidine carboxylate derivatives . X-ray crystallography (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine) provides empirical validation of regiochemical outcomes .
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-density distributions, identifying nucleophilic/electrophilic sites. For example, the pyrimidine ring’s C-2 and C-4 positions may exhibit higher electrophilicity due to electron-withdrawing groups (e.g., oxo, carboxylate). Molecular docking studies (using AutoDock Vina) assess binding affinity to target proteins (e.g., kinases), leveraging structural data from crystallized analogs .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Variable-temperature NMR can identify tautomeric equilibria (e.g., keto-enol shifts in oxo-pyrimidines). For ambiguous signals, synthesize a deuterated analog or use 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with X-ray crystallography, as shown in ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine, where crystal packing confirms substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
